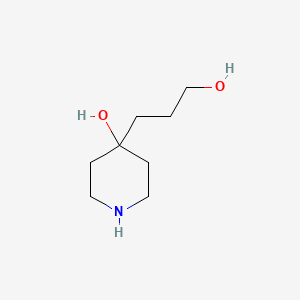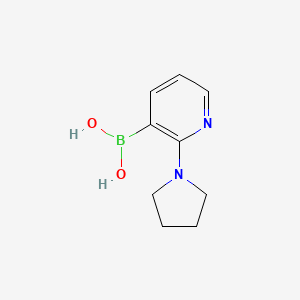
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is a chemical compound with the molecular formula C9H13BN2O2 . It’s a type of boronic acid, which are compounds that are known for their versatility in various chemical reactions, particularly in the Suzuki coupling .
Synthesis Analysis
While specific synthesis methods for “2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” were not found, boronic acids are often synthesized through reactions involving organometallic compounds .Molecular Structure Analysis
The molecular weight of “2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is 192.02 . The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is a pyrrolidine group, which is a five-membered ring containing four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Boronic acids, including “2-(Pyrrolidin-1-yl)pyridine-3-boronic acid”, are known to be useful in various chemical reactions. One of the most common uses is in Suzuki coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-1-yl)pyridine-3-boronic acid” is a solid at room temperature . Its melting point is between 107-112 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Boronic acids, including derivatives like 2-(pyrrolidin-1-yl)pyridine-3-boronic acid, have garnered attention in medicinal chemistry due to their unique properties. They have been utilized as key intermediates in the synthesis of biologically active compounds. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in developing therapeutic agents (Plescia & Moitessier, 2020). Furthermore, pyrrolidine rings, as part of the structure, contribute significantly to the pharmacokinetics and pharmacodynamics of drug candidates by enhancing potency and improving 3D molecular diversity (Giovanna Li Petri et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELQLBROWVGFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674170 |
Source


|
| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid | |
CAS RN |
1257648-75-1 |
Source


|
| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257648-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

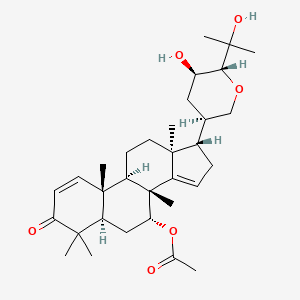
![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)
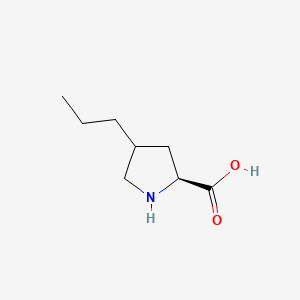

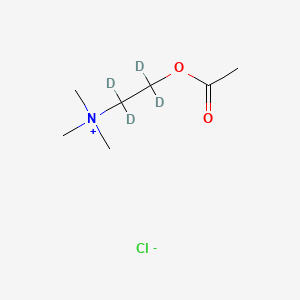

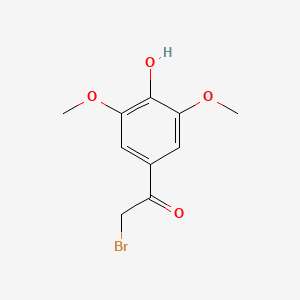

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

